molecular formula C15H15NO4S2 B3860374 2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID

2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID

Cat. No.: B3860374
M. Wt: 337.4 g/mol
InChI Key: LMKRFHKTYVURJG-XFFZJAGNSA-N
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Description

2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydroxyl group, and a butanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo-3-methylbutanoic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzaldehyde derivatives, while reduction of the thiazolidinone ring can produce thiazolidine derivatives with potential biological activity.

Scientific Research Applications

2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of new materials and coatings with enhanced chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory and anticancer activities may involve the inhibition of enzymes such as cyclooxygenase or matrix metalloproteinases, which play a role in inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID is unique due to its specific combination of functional groups and its potential biological activities. Unlike similar compounds, it possesses a hydroxyl group and a thiazolidinone ring, which contribute to its distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-8(2)12(14(19)20)16-13(18)11(22-15(16)21)7-9-3-5-10(17)6-4-9/h3-8,12,17H,1-2H3,(H,19,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKRFHKTYVURJG-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID
Reactant of Route 2
2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID
Reactant of Route 3
Reactant of Route 3
2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID
Reactant of Route 4
2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID
Reactant of Route 5
2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID
Reactant of Route 6
2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID

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